molecular formula C9H4F3NOS2 B12445289 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12445289
M. Wt: 263.3 g/mol
InChI Key: IABVSSPWPXDAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a thenoyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 2-thenoyl chloride with 4-trifluoromethyl-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole include:

Uniqueness

This compound is unique due to the presence of both a thenoyl group and a trifluoromethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

Molecular Formula

C9H4F3NOS2

Molecular Weight

263.3 g/mol

IUPAC Name

thiophen-2-yl-[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C9H4F3NOS2/c10-9(11,12)8-7(16-4-13-8)6(14)5-2-1-3-15-5/h1-4H

InChI Key

IABVSSPWPXDAEH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N=CS2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.